2,4,6,8,10,12-Hexaoxatridecane

Vue d'ensemble

Description

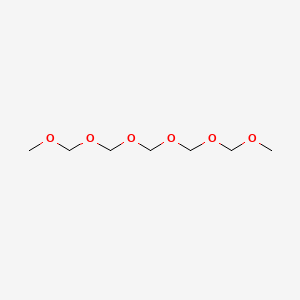

2,4,6,8,10,12-Hexaoxatridecane is an organic compound with the molecular formula C7H16O6. It is a polyether, specifically a crown ether, which consists of a chain of alternating oxygen and carbon atoms. This compound is known for its ability to form stable complexes with various cations, making it useful in a variety of chemical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,8,10,12-Hexaoxatridecane typically involves the reaction of ethylene glycol with formaldehyde under acidic or basic conditions. The process can be summarized as follows:

Step 1: Ethylene glycol reacts with formaldehyde to form a hydroxymethyl ether intermediate.

Step 2: The intermediate undergoes further reaction with additional formaldehyde molecules to form the desired polyether chain.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 2,4,6,8,10,12-Hexaoxatridecane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the oxygen atoms in the polyether chain can be replaced by other nucleophiles, such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone.

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols.

Substitution: Halogenated ethers, amine derivatives.

Applications De Recherche Scientifique

2,4,6,8,10,12-Hexaoxatridecane has a wide range of applications in scientific research, including:

Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: Employed in the study of ion transport across biological membranes due to its ability to form complexes with metal cations.

Medicine: Investigated for its potential use in drug delivery systems, where it can encapsulate and transport therapeutic agents.

Industry: Utilized in the extraction and purification of metal ions from aqueous solutions, particularly in the mining and metallurgical industries.

Mécanisme D'action

The mechanism by which 2,4,6,8,10,12-Hexaoxatridecane exerts its effects is primarily through its ability to form stable complexes with cations. The oxygen atoms in the polyether chain coordinate with the cation, creating a stable complex that can be transported across different phases or membranes. This property is particularly useful in phase transfer catalysis and ion transport studies.

Comparaison Avec Des Composés Similaires

2,4,6,8,10,12-Hexaoxatridecane can be compared with other crown ethers, such as:

18-Crown-6: A similar polyether with six oxygen atoms, known for its ability to complex with potassium ions.

15-Crown-5: Contains five oxygen atoms and is selective for sodium ions.

12-Crown-4: Comprises four oxygen atoms and is selective for lithium ions.

Uniqueness: What sets this compound apart is its specific chain length and the number of oxygen atoms, which provide unique selectivity and stability in complex formation with certain cations. This makes it particularly useful in applications requiring precise ion selectivity and stability.

Activité Biologique

2,4,6,8,10,12-Hexaoxatridecane (CAS No. 13352-76-6) is a polyether compound characterized by a linear chain of alternating carbon and ether oxygen atoms. Its unique structure imparts various biological activities that have garnered interest in scientific research. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a symmetrical structure with six ether linkages. This configuration contributes to its solubility in polar solvents and its potential interactions with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against various bacterial strains.

- Anticancer Potential : Some investigations have indicated that it may inhibit the growth of certain cancer cell lines.

- Neuroprotective Effects : The compound has been studied for its potential neuroprotective effects in models of neurodegenerative diseases.

The biological activity of this compound is attributed to its ability to interact with cellular membranes and modulate signaling pathways. Its ether linkages may facilitate interactions with lipid bilayers, influencing membrane fluidity and permeability.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria | |

| Anticancer | Suppresses proliferation of cancer cells | |

| Neuroprotective | Protects neuronal cells from oxidative stress |

Case Study 1: Antimicrobial Activity

A study conducted by Miculka et al. evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated significant inhibition zones in agar diffusion assays compared to control groups. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Properties

In vitro studies on human cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways. A notable reduction in cell viability was observed in breast cancer (MCF-7) and lung cancer (A549) cell lines after treatment with varying concentrations of the compound over 48 hours. These results indicate promising anticancer activity warranting further investigation.

Case Study 3: Neuroprotection

Research published in the Journal of Neurochemistry explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal injury. The compound demonstrated a significant reduction in reactive oxygen species (ROS) levels and improved cell survival rates in neuronal cultures exposed to hydrogen peroxide.

Propriétés

IUPAC Name |

methoxy(methoxymethoxymethoxymethoxymethoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O6/c1-8-3-10-5-12-7-13-6-11-4-9-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVRQNRIUBCFDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOCOCOCOCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00728813 | |

| Record name | 2,4,6,8,10,12-Hexaoxatridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13352-76-6 | |

| Record name | 2,4,6,8,10,12-Hexaoxatridecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13352-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6,8,10,12-Hexaoxatridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.